

Dimethyl Sulfite: A Technical Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimethyl sulfite	
Cat. No.:	B146792	Get Quote

An In-depth Overview of the Chemical Formula, Structure, Properties, Synthesis, and Applications of **Dimethyl Sulfite**

Abstract

Dimethyl sulfite ((CH₃O)₂SO), a sulfite ester with the chemical formula C₂H₆O₃S, is a versatile compound with applications ranging from a polymer additive to a potential high-energy battery electrolyte solvent. This technical guide provides a comprehensive overview of **dimethyl sulfite**, including its chemical formula, structure, physical and chemical properties, detailed synthesis protocols, and spectroscopic data. Furthermore, this document explores its applications, particularly its emerging role as a methylating agent in organic synthesis, which is of significant interest to drug development professionals.

Chemical Formula and Structure

The chemical formula for **dimethyl sulfite** is (CH₃O)₂SO or C₂H₆O₃S. The molecule consists of a central sulfur atom double-bonded to one oxygen atom and single-bonded to two methoxy groups (-OCH₃).

The **dimethyl sulfite** molecule can exist in several conformations. Theoretical studies and matrix-isolation Fourier transform infrared (FTIR) spectroscopy have shown that the most

stable conformer is the GG (gauche-gauche) conformer, where each C-O bond is gauche to the S=O bond.

Physicochemical Properties

A summary of the key physicochemical properties of **dimethyl sulfite** is presented in the table below for easy reference and comparison.

Property	Value	Refe
Molecular Formula	C2H6O3S	
Molar Mass	110.13 g/mol	_
Appearance	Clear, colorless liquid	_
Density	1.294 g/mL at 25 °C	_
Boiling Point	126-127 °C	_
Refractive Index	n20/D 1.410	
Flash Point	38 °C (100.4 °F) - closed cup	_
CAS Number	616-42-2	_
SMILES	COS(=O)OC	_
InChl	1S/C2H6O3S/c1-4-6(3)5-2/h1- 2H3	_
InChlKey	BDUPRNVPXOHWIL- UHFFFAOYSA-N	_

Synthesis of Dimethyl Sulfite

The most common laboratory and industrial synthesis of **dimethyl sulfite** involves the reaction of thionyl chloride (SOCl₂) with methanol (CH₃OH). The reaction is typically carried out in a 1:2 molar ratio of thionyl chloride to methanol and can be catalyzed by a tertiary amine base.

Reaction Mechanism

The reaction likely proceeds through a chlorosulfinate intermediate (MeOS(O)Cl), which is then attacked by a second molecule of methanol to yield **dimethyl sulfite** and hydrogen chloride. The tertiary amine base acts as a scavenger for the HCl produced.

Click to download full resolution via product page

Caption: Generalized reaction pathway for the synthesis of **dimethyl sulfite**.

Experimental Protocol (Generalized)

- Materials: Thionyl chloride, anhydrous methanol, a tertiary amine (e.g., pyridine or triethylamine), and a dry, inert solvent (e.g., diethyl ether or dichloromethane).
- Procedure:
 - In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), a solution of anhydrous methanol and the tertiary amine in the inert solvent is cooled in an ice bath.
 - Thionyl chloride is added dropwise from the dropping funnel to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
 - The resulting mixture is then filtered to remove the tertiary amine hydrochloride salt.
 - The filtrate is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.
 - The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

- The solvent is removed under reduced pressure.
- The crude dimethyl sulfite is then purified by fractional distillation under reduced pressure.

Spectroscopic Data ¹H NMR Spectroscopy

The ¹H NMR spectrum of **dimethyl sulfite** shows a single peak corresponding to the six equivalent protons of the two methyl groups.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.64	Singlet	6H	-OCH₃

Note: The exact chemical shift may vary slightly depending on the solvent used.

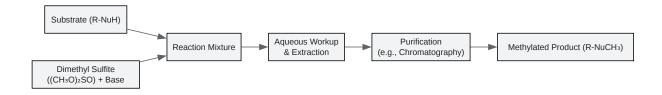
Mass Spectrometry

The electron ionization (EI) mass spectrum of **dimethyl sulfite** shows a molecular ion peak (M^+) at m/z = 110. Key fragmentation patterns include the loss of a methoxy group and other fragments.

m/z	Relative Intensity	Assignment
110	12.9%	[M]+
79	100.0%	[CH₃OSO] ⁺
65	3.6%	[CHSO]+
45	8.9%	[CHO ₂] ⁺

Infrared (IR) Spectroscopy

The IR spectrum of **dimethyl sulfite** exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational frequencies include:


- S=O stretching: Strong absorption band typically in the region of 1200-1250 cm⁻¹.
- C-O stretching: Strong absorption bands in the region of 1000-1100 cm⁻¹.
- C-H stretching: Absorption bands in the region of 2900-3000 cm⁻¹.

Applications in Research and Drug Development

While **dimethyl sulfite** has established uses as a polymer additive and a potential battery electrolyte, its utility in organic synthesis, particularly as a methylating agent, is gaining attention in the field of drug development.

Methylating Agent

Dimethyl sulfite can serve as a methylating agent for various nucleophiles. Although less reactive than dimethyl sulfate, its use can offer advantages in certain synthetic contexts.

Click to download full resolution via product page

Caption: Generalized experimental workflow for a methylation reaction using dimethyl sulfite.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature implicating **dimethyl sulfite** in specific biological signaling pathways. Its metabolite, dimethyl sulfoxide (DMSO), is well-known for its biological effects and its use as a solvent in biological assays. Any biological effects observed when using **dimethyl sulfite** in a biological system should be carefully evaluated for the potential influence of its hydrolysis to methanol and sulfurous acid, or its metabolism.

Safety Information

Dimethyl sulfite is a flammable liquid and vapor. It is also an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Dimethyl sulfite is a valuable chemical compound with a well-defined structure and a range of useful properties. Its synthesis from readily available starting materials and its emerging applications in organic synthesis make it a compound of interest for researchers and professionals in drug development. This guide provides a foundational understanding of its chemistry and handling, which can aid in its safe and effective use in a laboratory setting.

 To cite this document: BenchChem. [Dimethyl Sulfite: A Technical Guide for Chemical Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146792#dimethyl-sulfite-chemical-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com